2-Amino-6-chloro-5-methylpyrimidin-4-ol
Description
2-Amino-6-chloro-5-methylpyrimidin-4-ol (CAS: 7749-63-5) is a pyrimidine derivative characterized by a hydroxyl group at position 4, an amino group at position 2, a chlorine atom at position 6, and a methyl group at position 5 on its heterocyclic ring. Its molecular formula is C₅H₆ClN₃O, with a molecular weight of 173.58 g/mol. The compound exhibits tautomerism between the 4-ol and 4-one forms, a common feature in hydroxylated pyrimidines . It is synthesized via condensation reactions involving guanidine hydrochloride, aldehydes, and ketones, often using PEG-400 as a green solvent .
Properties
IUPAC Name |
2-amino-4-chloro-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWYASWVVLEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4,6-dichloropyrimidine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidines with potential biological activity.
Scientific Research Applications
2-Amino-6-chloro-5-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: Acts as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an antagonist, blocking the receptor’s natural ligand from binding and activating the receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pyrimidine derivatives with substitutions at positions 2, 4, 5, and 6 are widely studied for their biological and chemical properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl and amino groups in this compound enhance water solubility compared to non-polar analogs like 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .
- Hydrogen Bonding : The 4-OH and 2-NH₂ groups form robust hydrogen-bonded networks, as demonstrated in crystallographic studies . In contrast, 5-Chloro-2-cyclopropyl-6-methylpyrimidin-4-ol exhibits weaker intermolecular interactions due to the bulky cyclopropyl group .
Key Research Findings
Substituent Effects : Chlorine at position 6 enhances electrophilic aromatic substitution reactivity, while methyl at position 5 stabilizes the ring against oxidation .
Green Synthesis: PEG-400-mediated synthesis of this compound reduces environmental impact compared to DMF-based methods .
Spectroscopic Insights : Comparative FTIR and NMR studies reveal that electron-withdrawing groups (e.g., Cl, Br) downfield-shift aromatic protons, while methyl groups upfield-shift them .
Q & A
Q. What are the common synthetic routes for 2-Amino-6-chloro-5-methylpyrimidin-4-ol, and what reaction conditions are critical for yield optimization?
Methodological Answer: The compound is typically synthesized via cyclization or substitution reactions. A common route involves reacting dichloropyrimidine derivatives (e.g., 4,6-dichloropyrimidine) with ammonia under controlled hydrolysis (70–80°C, ethanol solvent) to introduce the amino and hydroxyl groups . Another approach uses 2,4,6-trichloropyrimidine as a precursor, where selective substitution at position 6 with methyl groups is achieved using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃). Key parameters include:
- Temperature control : Excess heat may lead to over-substitution or decomposition.
- Catalyst use : Tertiary amines (e.g., triethylamine) improve nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Multi-technique validation is essential:
- NMR spectroscopy : H NMR (DMSO-d₆) should show peaks for the amino group (δ 6.8–7.2 ppm), methyl protons (δ 2.1–2.3 ppm), and hydroxyl resonance (δ 10.5–11.0 ppm). C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 175.0274 (C₅H₆ClN₃O) .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities like unreacted dichloropyrimidine .
Q. What biological activities are associated with this compound, and how do structural modifications influence potency?
Methodological Answer: The compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in vitro. Structural analogs reveal:
| Modification | Impact on Activity |
|---|---|
| Methyl → Ethyl (position 5) | Reduced solubility but enhanced lipophilicity |
| Chlorine → Fluorine | Improved metabolic stability |
| Hydroxyl → Methoxy | Loss of hydrogen-bonding, decreased potency |
| For mechanistic studies, use LPS-induced macrophage models (RAW 264.7 cells) and ELISA kits to quantify cytokine suppression . |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR/HRMS data often arise from tautomerism (e.g., keto-enol equilibria) or regioisomeric impurities. Strategies include:
Q. What computational methods are effective for predicting the reactivity of this compound in retrosynthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., position 6 chlorine as a reactive center) .
- AI-driven synthesis planning : Tools like Pistachio or Reaxys databases propose feasible routes (e.g., substituting chlorine with amines via SNAr) .
- Molecular docking : Predict binding affinities for target enzymes (e.g., COX-2) using AutoDock Vina and PyMOL visualization .
Q. How can researchers design enzyme inhibition assays using this compound, and what controls are critical?
Methodological Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., COX-2 fluorophore kits) to monitor inhibition in real-time.
- Positive controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
- Negative controls : Test structurally similar but inactive analogs (e.g., 2-Amino-4-chloropyrimidine) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
